molecular formula C16H26O2 B14613314 4-(5-Methylnonan-5-YL)benzene-1,2-diol CAS No. 60623-40-7

4-(5-Methylnonan-5-YL)benzene-1,2-diol

Cat. No.: B14613314
CAS No.: 60623-40-7
M. Wt: 250.38 g/mol
InChI Key: JKYAMQOOJCUPBM-UHFFFAOYSA-N
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Description

4-(5-Methylnonan-5-yl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes. This compound features a benzene ring substituted with two hydroxyl groups and a 5-methylnonan-5-yl group. It is a derivative of catechol, which is known for its aromatic properties and reactivity due to the presence of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylnonan-5-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of catechol with 5-methylnonan-5-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylnonan-5-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form catechol derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Catechol derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-(5-Methylnonan-5-yl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and resins due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(5-Methylnonan-5-yl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, making the compound a potential antioxidant. The benzene ring allows for π-π interactions with other aromatic systems, which can influence its binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): The parent compound with similar hydroxyl group reactivity.

    Resorcinol (benzene-1,3-diol): An isomer with hydroxyl groups in the meta position.

    Hydroquinone (benzene-1,4-diol): An isomer with hydroxyl groups in the para position.

Uniqueness

4-(5-Methylnonan-5-yl)benzene-1,2-diol is unique due to the presence of the 5-methylnonan-5-yl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

60623-40-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

4-(5-methylnonan-5-yl)benzene-1,2-diol

InChI

InChI=1S/C16H26O2/c1-4-6-10-16(3,11-7-5-2)13-8-9-14(17)15(18)12-13/h8-9,12,17-18H,4-7,10-11H2,1-3H3

InChI Key

JKYAMQOOJCUPBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCCC)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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